molecular formula C9H12BrNO2 B097098 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide CAS No. 17282-40-5

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No. B097098
CAS RN: 17282-40-5
M. Wt: 246.1 g/mol
InChI Key: PXBOIFNOMWXDFC-UHFFFAOYSA-M
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Description

The compound "1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, related compounds with similar structural features have been studied. For instance, the synthesis and characterization of 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides have been reported, which are pyridinium salts with different substituents . Additionally, the molecular structure of N-(2-hydroxyethyl)pyridinium bromide has been established, showing a twisted pyridinium ring and specific torsion angles, which could be relevant when considering the structural aspects of the compound .

Synthesis Analysis

The synthesis of related pyridinium compounds involves the reaction of substituted pyridines with various reagents. For example, 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides were synthesized from their respective pyridine derivatives and characterized using techniques such as FT-NMR and FT-IR . Although the exact synthesis of "this compound" is not detailed, similar methodologies could potentially be applied, considering the reactivity of the pyridine ring and the ethoxy-oxoethyl side chain.

Molecular Structure Analysis

The molecular structure of pyridinium compounds can be complex, with various torsion angles and intermolecular interactions. For instance, N-(2-hydroxyethyl)pyridinium bromide exhibits a significant twist in the pyridinium ring and specific orientations of the hydroxyl group . These structural details are crucial for understanding the molecular geometry and potential reactivity of "this compound".

Chemical Reactions Analysis

Pyridinium compounds can undergo a range of chemical reactions. The study of 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, shows reactivity such as nitrosation, nitration, and bromination, which indicates the potential reactivity of the pyridine moiety in "this compound" . Additionally, the photoinitiating abilities of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives have been explored, suggesting that the compound may also have interesting photochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts can be inferred from related compounds. For example, 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides have been shown to possess thermal stability and a specific optical transmittance window . These properties are important for practical applications and could be relevant to "this compound" when considering its potential use in various fields.

Scientific Research Applications

Complexation with β-Cyclodextrin

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide has been studied for its ability to form inclusion complexes with β-cyclodextrin. These complexes are synthesized through the co-precipitation method and analyzed using various techniques such as UV–vis spectroscopy, FT-IR, and 1H NMR. This research highlights the compound's potential in creating stable inclusion complexes, which could have various applications in pharmaceutical and material sciences (Banjare et al., 2020).

Antineoplastic Properties

The compound has been evaluated for its antitumor activity, showing promising results against 60 human cancer cell lines. This suggests its potential use in developing new antineoplastic agents, offering a new avenue in cancer treatment research (Potikha & Brovarets, 2020).

Photophysical Behavior in Solvents

Research into the photophysical properties of a derivative of this compound shows reverse solvatochromism depending on solvent polarity. This property is significant for applications in bio- or analytical sensors and optoelectronic devices, as the compound demonstrates high quantum yield in various solvents (Bozkurt & Doğan, 2018).

Corrosion Inhibition

Pyridazinium-based derivatives, closely related to this compound, have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic mediums. This suggests potential applications of similar compounds in industrial corrosion protection (El-hajjaji et al., 2018).

Interaction with Antidepressant Drugs

The interaction of this compound with antidepressant drugs has been studied, revealing changes in spectral intensities and binding affinities. This research could be relevant in pharmaceuticals, particularly in understanding drug interactions and designing drug delivery systems (Banjare et al., 2021).

Biodegradability in Surfactant Systems

Its derivatives have been explored in the development of biodegradable surfactant systems. The study of these systems is crucial for creating environmentally friendly and sustainable materials (Pandya et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

ethyl 2-pyridin-1-ium-1-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBOIFNOMWXDFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938216
Record name 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17282-40-5
Record name Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17282-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17282-40-5
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Record name 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of pyridine (3 g, 38 mmol) and ethyl bromoacetate (6.3 g, 38 mmol) in 30 ml of ethyl acetate was stirred for 12 h. The precipitate formed was isolated by filtration and washed with diethyl ether (30 ml), to give, after drying, 7 g of 1-ethoxycarbonylmethylpyridinium bromide 5.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?

A1: The reaction of this compound with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.

Q2: What structural information can be obtained about the synthesized indolizine derivatives?

A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.

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